molecular formula C15H17N3O B14986231 N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide

N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B14986231
M. Wt: 255.31 g/mol
InChI Key: XOTVDONOWNQWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide is a compound that belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring. The compound features a pyrazole ring, which is a five-membered ring with two nitrogen atoms at different positions. This structure is significant in various pharmacological and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of a substituted pyrazole with benzoyl chloride in the presence of a base. One common method includes the use of hydrazine and dioxane to form the pyrazole ring, followed by acylation with benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and greener solvents to minimize waste and improve yield. The specific conditions and reagents used can vary depending on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-4-thiocyanato-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzamide
  • N-(1-cyclopropyl-1H-pyrazol-5-yl)benzamide
  • N-(1-methyl-4-thiocyanato-3-(trifluoromethyl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide

Uniqueness

N-(1-cyclopentyl-1H-pyrazol-5-yl)benzamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

N-(2-cyclopentylpyrazol-3-yl)benzamide

InChI

InChI=1S/C15H17N3O/c19-15(12-6-2-1-3-7-12)17-14-10-11-16-18(14)13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,17,19)

InChI Key

XOTVDONOWNQWRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.